N-(2-methoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a fused thiazole-pyridazine core. Its structure includes a 2-methoxyphenyl acetamide substituent at the 5-position, a piperidin-1-yl group at the 2-position, and a thiophen-2-yl moiety at the 7-position.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S2/c1-31-16-9-4-3-8-15(16)24-18(29)14-28-22(30)20-21(19(26-28)17-10-7-13-32-17)33-23(25-20)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYAOUGNXPAOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, with the CAS number 1105219-58-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, enzyme inhibition, and other pharmacological effects.
The molecular formula of this compound is , with a molecular weight of 481.6 g/mol. The structure includes a thiazolo[4,5-d]pyridazin core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 481.6 g/mol |
| CAS Number | 1105219-58-6 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, a related study highlighted that certain thiazole derivatives showed significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL for the most active derivatives .
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Escherichia coli | 0.25 |
| 4a | Bacillus subtilis | 0.30 |
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory activities. Research indicates that compounds with similar piperidine and thiazole moieties exhibit strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for neuropharmacological applications . The inhibition of AChE can lead to increased levels of acetylcholine in synapses, providing therapeutic benefits in conditions like Alzheimer's disease.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of synthesized derivatives containing thiazole and piperidine structures. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation by pathogens, which is critical in treating chronic infections .
- Pharmacological Screening : Another investigation focused on the pharmacological properties of related compounds, revealing their potential as anti-inflammatory agents and their ability to inhibit urease activity, which is relevant for treating urinary tract infections .
- Molecular Docking Studies : Docking studies have been employed to understand the interaction between this compound and various biological targets at the molecular level. These studies suggest that the compound binds effectively to specific enzymes, indicating its potential therapeutic applications .
Scientific Research Applications
Structural Representation
The compound's structure can be depicted in both 2D and 3D formats, showcasing the arrangement of its atoms and functional groups.
Anticancer Activity
Research indicates that compounds similar to N-(2-methoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of thiazolo-pyridazine compounds can inhibit the activity of cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation. Inhibition of CDK4 and CDK6 has been linked to reduced proliferation of cancer cells, particularly in acute myeloid leukemia models .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Similar thiazolo-pyridazine derivatives have demonstrated varying degrees of inhibition against both bacterial and fungal strains. The structure–activity relationship (SAR) studies suggest that modifications in substituents can significantly influence the antimicrobial potency of these compounds .
Protein Kinase Modulation
The ability to modulate protein kinase activity is another significant application. The introduction of this compound into cellular systems has been shown to affect signaling pathways involved in various diseases, including cancer and inflammatory conditions. This modulation could lead to novel therapeutic strategies targeting specific kinases involved in disease progression .
Molecular Docking Studies
In silico studies using molecular docking have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may act as a potent inhibitor for enzymes such as 5-lipoxygenase, which is involved in inflammatory responses .
Case Study 1: Anticancer Efficacy
A study involving the MV4-11 cell line demonstrated that treatment with a related thiazolo-pyridazine derivative resulted in significant apoptosis at concentrations as low as 0.25 μM. The results indicated a dose-dependent response, highlighting the potential of these compounds as effective anticancer agents .
Case Study 2: Antimicrobial Testing
In comparative tests against standard antimicrobial agents, certain derivatives showed superior activity against resistant strains of bacteria. The structure–activity relationship analysis revealed that specific modifications enhanced the interaction with microbial targets, leading to increased efficacy .
Comparison with Similar Compounds
Structural Analogues
Key structural variations in related compounds include:
Key Observations :
- Electron Effects : The target compound’s 2-methoxyphenyl group provides electron-donating properties, contrasting with the electron-withdrawing 4-chlorophenyl () and 4-nitrophenyl () groups. This difference likely impacts pharmacokinetics and target affinity.
Physicochemical Properties
- Solubility : The 2-methoxyphenyl group in the target compound likely increases aqueous solubility compared to the 4-chlorophenyl analog (), which has a ClogP of ~3.5 .
- Stability : The piperidin-1-yl group may reduce metabolic degradation compared to methyl substituents (), as observed in related heterocycles with bulky amine groups .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions starting with the formation of the thiazolo[4,5-d]pyridazine core. Key steps include:
- Thiazole ring formation : Using phosphorus pentasulfide (P₄S₁₀) to cyclize precursor molecules, as seen in structurally related compounds .
- Acetamide coupling : Reaction of the core structure with 2-methoxyphenylamine via acyl chloride intermediates under anhydrous conditions .
- Piperidine substitution : Introduction of the piperidin-1-yl group at position 2 using nucleophilic substitution with piperidine in polar aprotic solvents like DMF .
- Thiophene functionalization : Suzuki-Miyaura coupling or direct arylation to incorporate the thiophen-2-yl group at position 7 .
Key Reagents : P₄S₁₀, acyl chlorides, piperidine, palladium catalysts. Monitoring : TLC or HPLC for intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing its molecular structure?
Structural elucidation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyphenyl, piperidine) and assess aromaticity .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 505.12) and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of the thiazolo[4,5-d]pyridazine core geometry and substituent orientations .
- FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Q. What initial biological assays are recommended to assess therapeutic potential?
- Kinase Inhibition Screening : Use ATP-binding site assays (e.g., ADP-Glo™) to evaluate inhibition of cyclin-dependent kinases (CDKs) or tyrosine kinases, given structural similarities to thiazolopyrimidine derivatives .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Design of Experiments (DoE) : Apply factorial designs to optimize variables like temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .
- Microwave-Assisted Synthesis : Reduce reaction times for cyclization steps (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .
- Purification Strategies : Use flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC to isolate high-purity intermediates (>95%) .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Density Functional Theory (DFT) : Compare calculated vs. observed electrophilic aromatic substitution (EAS) reactivity at the thiophene moiety. Adjust models by incorporating solvent effects (e.g., PCM for DMSO) .
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to confirm rate-determining steps in piperidine substitution reactions .
- In Situ Monitoring : Use ReactIR or NMR to track intermediates and validate proposed mechanisms (e.g., SN2 vs. radical pathways) .
Q. What advanced techniques study its interaction with biological targets like protein kinases?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) to recombinant kinases (e.g., CDK2) using immobilized compound .
- X-ray Crystallography : Co-crystallize the compound with kinase domains to map binding modes (e.g., hydrogen bonds with hinge regions) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
- Molecular Dynamics Simulations : Predict resistance mutations by simulating kinase-compound interactions over 100-ns trajectories .
Contradiction Analysis
- Discrepancies in Reactivity : Literature reports varying yields (40–85%) for the piperidine substitution step. Possible causes include trace moisture in solvents or competing elimination pathways. Mitigation: Use molecular sieves and rigorously anhydrous conditions .
- Biological Activity Variability : Inconsistent IC₅₀ values (nM to μM) across assays may arise from differences in cell permeability or off-target effects. Solution: Standardize protocols (e.g., serum-free media, 48-hour incubation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
